Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate
Description
Chemical Identification and Nomenclature
This compound is systematically identified through multiple chemical registry systems and nomenclature conventions. The compound possesses the Chemical Abstracts Service number 486439-06-9, establishing its unique identity within the chemical literature. Alternative nomenclature systems recognize this molecule under various designations, including ethyl 4-(2-(3-chlorophenyl)-2-oxoethyl)piperazine-1-carboxylate, reflecting the interchangeable terminology used for describing the saturated pyrazine ring system.
The molecular formula C₁₅H₁₉ClN₂O₃ defines the precise atomic composition of this compound, with a corresponding molecular weight of 310.78 grams per mole. This relatively modest molecular weight places the compound within the favorable range for pharmaceutical applications, adhering to established guidelines for drug-like properties. The systematic International Union of Pure and Applied Chemistry nomenclature provides the most comprehensive description of the molecule's structural features, emphasizing the ethyl ester functionality, the tetrahydropyrazine core, and the 3-chlorophenyl substituent linked through an oxoethyl bridge.
Chemical databases maintain consistent identification through various synonymous designations, including the Molecular Design Limited number MFCD08444029. These multiple identification systems ensure precise communication within the scientific community and facilitate accurate literature searches across diverse chemical databases. The compound's registry across multiple nomenclature systems reflects its established presence within chemical commerce and research applications.
Historical Context and Discovery Milestones
The development of this compound emerges from a rich historical foundation in pyrazine chemistry that spans several decades of medicinal chemistry research. Pyrazine derivatives have occupied a prominent position in pharmaceutical research since the mid-twentieth century, when scientists first recognized the therapeutic potential of heterocyclic compounds containing the pyrazine moiety. The systematic exploration of pyrazinecarboxylic acid derivatives gained particular momentum following discoveries related to antimycobacterial agents, where structure-activity relationships studies demonstrated that the presence of pyrazine heterocycle and carboxamide functionalities proved essential for biological activity.
Research into substituted pyrazine compounds expanded significantly during the late twentieth and early twenty-first centuries, driven by advances in synthetic methodology and growing understanding of heterocyclic chemistry in drug design. The specific architectural features present in this compound reflect strategic medicinal chemistry approaches that emerged from systematic studies of pyrazine-based therapeutic agents. These investigations revealed that modifications to the pyrazine core, particularly through ethyl ester formation and aromatic substitution patterns, could significantly influence biological activity profiles.
The incorporation of chlorinated aromatic substituents represents a well-established medicinal chemistry strategy that gained prominence through numerous successful pharmaceutical developments. The 3-chlorophenyl moiety present in this compound reflects sophisticated understanding of halogen substitution effects on molecular properties and biological interactions. Contemporary synthetic chemistry has enabled the precise construction of such complex molecular architectures through methodical approaches to heterocyclic functionalization and cross-coupling reactions.
Significance in Heterocyclic and Medicinal Chemistry
This compound exemplifies the sophisticated molecular design principles that characterize modern medicinal chemistry research. The compound's pyrazine core structure positions it within a class of heterocycles that have demonstrated remarkable therapeutic potential across diverse medical applications. Natural products containing pyrazine modifications have shown extensive biological activities, including anti-inflammatory properties, establishing the fundamental importance of this heterocyclic system in pharmaceutical research.
The tetrahydropyrazine ring system present in this compound represents a partially saturated variant of the aromatic pyrazine nucleus, offering distinct conformational and electronic properties that can significantly influence biological interactions. Research has demonstrated that pyrazine-modified natural product derivatives exhibit wide-ranging biological activities, with specific structural modifications enabling targeted therapeutic effects. The incorporation of the ethyl ester functionality provides additional molecular flexibility and potential for metabolic transformation, characteristics that are particularly valuable in pharmaceutical development.
The compound's structural architecture incorporates multiple functional groups that serve distinct medicinal chemistry purposes. The oxoethyl linkage connecting the chlorophenyl substituent to the pyrazine core creates a flexible spacer that allows for optimal positioning of the aromatic ring relative to potential biological targets. This design principle reflects advanced understanding of structure-activity relationships in heterocyclic medicinal chemistry, where precise spatial arrangements of functional groups can determine therapeutic efficacy.
Contemporary medicinal chemistry research has established that pyrazine derivatives occupy a privileged position in pharmaceutical development due to their ability to engage diverse biological targets through multiple interaction mechanisms. The specific substitution pattern present in this compound reflects careful consideration of electronic and steric factors that influence molecular recognition and binding affinity. The chlorine substitution on the phenyl ring provides opportunities for halogen bonding interactions, while the ester functionality offers potential sites for metabolic activation or deactivation.
Properties
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10H,2,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVCDHDIDSERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with ethylenediamine to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Chemical Reactions Analysis
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate. The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. This property is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further development as an antimicrobial agent .
Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Studies have suggested its potential in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and reducing oxidative stress .
Pesticidal Activity
This compound has been evaluated for its efficacy as a pesticide. Its structure allows it to interact with biological systems of pests effectively, leading to increased mortality rates in target species while minimizing harm to non-target organisms. This dual action makes it a valuable candidate for eco-friendly pest management solutions .
Plant Growth Regulation
Research indicates that this compound may also function as a plant growth regulator, promoting growth and enhancing resistance to environmental stressors. This application could be significant in sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .
Polymer Chemistry
The unique chemical structure of this compound has led to its exploration in polymer synthesis. It can be utilized as a monomer or additive to enhance the mechanical properties and thermal stability of polymers, making it suitable for various industrial applications .
Nanotechnology
In nanotechnology, this compound is being studied for its potential use in creating nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms positions it as an innovative solution in targeted therapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Piperazine-Based Compounds
Piperazine derivatives are widely explored for their bioactivity, particularly in CNS disorders. Key comparisons include:
- Compound 4c (): Structure: 2-(2-(4-(2-(3-Chlorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione. Key Features: Incorporates a phthalimide group instead of an ethyl carboxylate. Activity: Demonstrated anti-acetylcholinesterase activity (MS: m/z 411) .
- N-Arylpiperazine Derivatives (): Example: 1-(2-[4-(3-Chlorophenyl)-1-piperazinyl]-ethyl)-indane. Activity: Exhibits serotoninolytic effects via 5-HT receptor interaction . Comparison: The indane moiety in this compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s ethyl carboxylate group.
Quinazoline-Linked Sulfonamides ()
- Compounds 21–24 : Quinazoline cores with sulfonamide and substituted phenyl groups (e.g., 3-chlorophenyl in Compound 22).
- Activity : Carbonic anhydrase inhibitors with melting points >273°C .
- Comparison : The quinazoline-sulfonamide scaffold confers strong enzyme inhibition, whereas the target compound’s piperazine core may prioritize receptor binding.
Urea Derivatives with Piperazine-Thiazole Hybrids ()
Data Table: Key Comparative Metrics
Biological Activity
Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, with the CAS number 486439-06-9, is a chemical compound characterized by its complex structure and potential biological activities. Its molecular formula is , and it has a molecular weight of 310.78 g/mol. This compound is categorized under bioactive small molecules and has garnered interest in various fields of research due to its promising pharmacological properties.
Pharmacological Studies
Research indicates that compounds structurally related to this compound may exhibit various biological activities, including:
- Anti-inflammatory Effects : Some studies suggest that pyrazine derivatives can reduce inflammation markers in vitro and in vivo.
- Antimicrobial Activity : Related compounds have been tested for their efficacy against bacterial and fungal strains, indicating potential applications in treating infections.
- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain pyrazine derivatives can induce apoptosis in cancer cell lines, suggesting a possible role in oncology.
Case Studies
While specific case studies on this compound are scarce, insights can be drawn from research on similar compounds:
- A study on a related pyrazine derivative demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting a potential therapeutic index for further exploration .
- Another investigation highlighted the anti-inflammatory properties of pyrazine derivatives in animal models of arthritis, where treatment led to a marked reduction in swelling and pain indicators .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.78 g/mol |
| CAS Number | 486439-06-9 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate, and how can reaction conditions be optimized for yield?
A common approach involves nucleophilic substitution or condensation reactions using tetrahydro-1(2H)-pyrazinecarboxylate precursors and 3-chlorophenyl ketone derivatives. For example, refluxing in ethanol with a base (e.g., KOH) facilitates amine-alkylation, as seen in analogous piperazine syntheses . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Stoichiometry : A 10-20% excess of the 3-chlorophenyl ketone component improves yield.
- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., oxoethyl intermediates).
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : H/C NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH), tetrahydro-pyrazine ring protons (δ 2.5–3.5 ppm), and 3-chlorophenyl aromatic signals (δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolves conformational details (e.g., chair vs. boat pyrazine ring) and confirms stereochemistry, as demonstrated for related piperazinecarboxylates .
- Mass spectrometry : HRMS validates molecular weight (expected [M+H]: ~351.12 g/mol).
Advanced: How can researchers resolve contradictions in melting point data reported for structurally similar derivatives?
Discrepancies (e.g., mp 67–71°C vs. 83–87°C for tert-butyl analogs ) may arise from:
- Polymorphism : Perform DSC to identify multiple endothermic peaks.
- Purity : Recrystallize using mixed solvents (e.g., ethyl acetate/hexane) and validate via HPLC (>98% purity).
- Hydration states : Karl Fischer titration or TGA can detect hydrate formation.
Advanced: What strategies assess the compound’s potential as a kinase inhibitor or other biological target?
- Molecular docking : Use crystal structures (e.g., PDB entries) to model interactions with kinase ATP-binding pockets. The 3-chlorophenyl group may engage in hydrophobic interactions .
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
- SAR studies : Modify the ethyl ester or pyrazine ring and compare bioactivity, as seen in carbonic anhydrase inhibitor optimizations .
Advanced: How should experiments investigate the compound’s stability under varying pH and temperature?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor via HPLC for degradation products (e.g., ester hydrolysis to carboxylic acid).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C using data from accelerated studies (40–60°C) .
Advanced: What computational methods predict the reactivity of the 3-chlorophenyl moiety in nucleophilic substitution?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron-withdrawing effects of the chlorine substituent.
- Hammett analysis : Correlate σ values with reaction rates for meta-substituted aryl systems.
- MD simulations : Model solvation effects in polar solvents to assess transition-state stabilization .
Advanced: How can contradictory bioactivity data from different assay systems be systematically analyzed?
- Orthogonal assays : Validate cytotoxicity (MTT) vs. target-specific activity (e.g., enzyme inhibition).
- Dose-response curves : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to identify off-target effects.
- Meta-analysis : Pool data from analogs (e.g., tert-butyl derivatives ) to identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
